BenchChemオンラインストアへようこそ!

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Orthogonal protection strategy Solid‑phase peptide synthesis Medicinal chemistry building blocks

Tert‑Butyl 4‑amino‑4‑(trifluoromethyl)piperidine‑1‑carboxylate (CAS 1211582‑61‑4, MFCD11848165) is a fully substituted piperidine building block bearing a Boc‑protected 4‑amine and a 4‑trifluoromethyl group on a single quaternary carbon. With a molecular weight of 268.28 g/mol and the molecular formula C₁₁H₁₉F₃N₂O₂, it is supplied as a solid with a typical purity of 97% (HPLC) and is recommended for storage at 2‑8 °C.

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28
CAS No. 1211582-61-4
Cat. No. B2500572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate
CAS1211582-61-4
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N
InChIInChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14/h4-7,15H2,1-3H3
InChIKeyNYPUFDUCDMKIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑Butyl 4‑Amino‑4‑(trifluoromethyl)piperidine‑1‑carboxylate (CAS 1211582‑61‑4): A Boc‑Protected Fluorinated Piperidine Building Block for Medicinal Chemistry Procurement


Tert‑Butyl 4‑amino‑4‑(trifluoromethyl)piperidine‑1‑carboxylate (CAS 1211582‑61‑4, MFCD11848165) is a fully substituted piperidine building block bearing a Boc‑protected 4‑amine and a 4‑trifluoromethyl group on a single quaternary carbon. With a molecular weight of 268.28 g/mol and the molecular formula C₁₁H₁₉F₃N₂O₂, it is supplied as a solid with a typical purity of 97% (HPLC) and is recommended for storage at 2‑8 °C . Its predicted logP of 1.91 (ACD/Labs), pKa of 5.55 ± 0.20, and boiling point of 278.1 ± 40.0 °C place it in a physicochemical space distinct from its common analogs, making it a rationally selectable intermediate for the synthesis of fluorinated drug candidates where orthogonal protection, controlled lipophilicity, and a quaternary‑center scaffold are required .

Why 4‑Amino‑4‑(trifluoromethyl)piperidine Building Blocks Cannot Be Interchanged: The Critical Roles of the Boc Protecting Group, Quaternary Architecture, and Physicochemical Profile of CAS 1211582‑61‑4


In‑class piperidine derivatives bearing a 4‑amino‑4‑trifluoromethyl motif share a common core but diverge critically in protecting‑group strategy, salt form, and physicochemical properties, making simple substitution scientifically unsound. The Boc group of the target compound permits acid‑labile deprotection (e.g., TFA) that is orthogonal to the hydrogenolysis required for the Cbz‑protected analog (CAS 1260804‑42‑9) , directly impacting multi‑step synthesis compatibility. Moreover, the free amine (CAS 1803560‑89‑5) lacks the N‑protected status needed for selective functionalization, while the regioisomeric 1‑Boc‑3‑amino‑3‑trifluoromethylpiperidine places the CF₃ and NH₂ groups in a different spatial orientation that alters both reactivity and target‑engagement geometry . Even the hydrochloride salt form (CAS 1402047‑77‑1) exhibits different solubility, hygroscopicity, and mass‑balance characteristics than the free base, affecting reaction stoichiometry and purification. The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence for Tert‑Butyl 4‑Amino‑4‑(trifluoromethyl)piperidine‑1‑carboxylate (CAS 1211582‑61‑4) vs. Closest Analogs


Boc vs. Cbz Protecting Group Orthogonality and Molecular Weight Efficiency

The Boc protecting group of CAS 1211582‑61‑4 is cleaved under acidic conditions (e.g., TFA/DCM), whereas the Cbz group of the benzyl ester analog (CAS 1260804‑42‑9) requires catalytic hydrogenolysis or strong acid (HBr/AcOH). This orthogonality is fundamental when other hydrogenation‑sensitive functional groups are present. In parallel, the target compound's molecular weight (268.28 g/mol) is 34.01 g/mol lower than that of the Cbz analog (302.29 g/mol), conferring superior atom economy in fragment‑based synthesis .

Orthogonal protection strategy Solid‑phase peptide synthesis Medicinal chemistry building blocks

Predicted Lipophilicity (logP/logD) and CNS Drug‑Likeness Differentiation

The target compound has an ACD/LogP of 1.91 and an ACD/LogD (pH 7.4) of 1.77 . In contrast, 4‑(trifluoromethyl)piperidine (CAS 657‑36‑3), which lacks the 4‑amino and Boc groups, exhibits a lower LogP of approximately 1.14 (ACD/LogP) . This 0.77 log‑unit difference corresponds to a ~5.9‑fold higher octanol‑water partition coefficient for the target compound, placing it more favourably within the optimal CNS drug space (LogP 1–3) while the simpler analog falls below the lower threshold. The Cbz‑protected analog (CAS 1260804‑42‑9) is predicted to have a substantially higher LogP (estimated >3.0 based on clogP data [1]), potentially exceeding the CNS‑favourable range.

Lipophilicity CNS drug design Physicochemical profiling

Physical Form, Boiling Point, and Handling Safety: Solid vs. Liquid State Differentiation

The target compound is a solid at ambient temperature with a predicted boiling point of 278.1 ± 40.0 °C at 760 mmHg . In contrast, the simpler 4‑(trifluoromethyl)piperidine (CAS 657‑36‑3) is a liquid with a boiling point of approximately 135 °C . The solid physical form of the target reduces spill and vapour exposure risk during weighing and transfer operations, a practical advantage for high‑throughput synthesis and automated dispensing platforms where liquid handling may introduce additional volatility and containment requirements.

Physical form Laboratory handling Process safety

Quaternary Carbon Architecture: Conformational Restriction vs. Unsubstituted and 3‑Substituted Analogs

The geminal 4‑amino‑4‑trifluoromethyl substitution pattern on CAS 1211582‑61‑4 creates a quaternary sp³ carbon centre that restricts conformational flexibility and eliminates stereochemical uncertainty at the 4‑position. This contrasts sharply with 4‑(trifluoromethyl)piperidine (CAS 657‑36‑3), which has a tertiary C‑4 carbon and no amino substituent, and the 3‑substituted regioisomer 1‑Boc‑3‑amino‑3‑trifluoromethylpiperidine (CAS 1187055‑62‑4 for the cis racemate), where the relative orientation of the NH₂ and CF₃ vectors is altered . The quaternary centre provides a fixed exit vector geometry that is predictable in molecular docking, whereas the 3‑substituted analogs introduce additional conformational degrees of freedom and potential diastereomeric complexity .

Conformational restriction Scaffold design Structure‑activity relationship

Storage Stability and Purity Specification: Ambient‑Temperature Stability of the Free Base vs. Hydrochloride Salt

CAS 1211582‑61‑4 is supplied and stored as the free base at 2‑8 °C (recommended), with a standard commercial purity of 97% . Its hydrochloride salt counterpart (CAS 1402047‑77‑1, MW 304.74 g/mol) may exhibit hygroscopicity and requires storage at ambient temperature in sealed, dry conditions . The free base form avoids the additional mass of the HCl counterion (ΔMW = 36.46 g/mol), providing a higher molar equivalent per unit mass purchased (3.73 mmol/g for the free base vs. 3.28 mmol/g for the HCl salt), a 13.7% efficiency gain in reaction charge calculations. Furthermore, the free base eliminates potential acid‑catalyzed Boc deprotection during prolonged storage that can occur with the hydrochloride salt [1].

Storage conditions Compound stability Procurement quality control

Predicted Acid Dissociation Constant (pKa) and Its Impact on Solubility and Salt Formation

The predicted pKa of the primary amine in CAS 1211582‑61‑4 is 5.55 ± 0.20 . By comparison, 4‑(trifluoromethyl)piperidine (CAS 657‑36‑3) has a secondary amine with a markedly different basicity (experimental pKa typically in the range 9–10) [1]. This ~3.5 pKa‑unit difference means the target compound's amino group is substantially less basic, existing predominantly in its neutral, unprotonated form at physiological pH (7.4), which enhances passive membrane permeability relative to analogs that remain ionized. The lower basicity also facilitates selective Boc deprotection under mild acidic conditions without protonating and activating competing nucleophilic sites, an advantage during multi‑functional molecule assembly.

pKa prediction Salt formation Biopharmaceutical profiling

Optimal Application Scenarios for Tert‑Butyl 4‑Amino‑4‑(trifluoromethyl)piperidine‑1‑carboxylate (CAS 1211582‑61‑4) Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Requiring Orthogonal Protection and Low‑Mass Building Blocks

In FBDD campaigns, the 11.3% lower molecular weight of CAS 1211582‑61‑4 relative to its Cbz‑protected analog directly reduces the mass burden when the fragment is incorporated into a growing lead molecule . The Boc group's acid lability is orthogonal to the hydrogenolysis needed for Cbz removal, enabling sequential deprotection strategies that are essential when the scaffold contains reduction‑sensitive groups (e.g., nitriles, alkenes, nitro groups) [1]. The solid physical form further facilitates automated fragment‑library dispensing, minimizing volatile organic compound exposure in high‑throughput settings.

CNS‑Targeted Lead Optimization Programs Requiring Controlled Lipophilicity

The ACD/LogP of 1.91 positions CAS 1211582‑61‑4 within the optimal CNS drug space (LogP 1–3), unlike the simpler 4‑(trifluoromethyl)piperidine (LogP ≈ 1.14) which falls below the lower threshold, and the Cbz analog whose predicted LogP exceeds 3.0, potentially pushing into the range associated with high metabolic clearance and off‑target promiscuity . This 0.77 LogP differential relative to the simplest analog translates to approximately 5.9‑fold higher membrane partitioning, a meaningful difference for blood‑brain barrier penetration in CNS indications.

Parallel Library Synthesis Requiring Conformationally Restricted Scaffolds with Defined Exit‑Vector Geometry

The quaternary C‑4 sp³ centre of CAS 1211582‑61‑4 eliminates stereochemical ambiguity at the substitution site, unlike 3‑substituted regioisomers that introduce multiple diastereomeric possibilities . This conformational restriction is particularly valuable in parallel library synthesis where stereochemical purity of intermediates directly impacts the interpretability of structure‑activity relationship (SAR) data, reducing the attrition rate associated with ambiguous docking poses or mixed‑isomer screening results.

Large‑Scale Synthesis Where Molar Efficiency and Stable Intermediate Handling Are Paramount

The free base form (MW 268.28) delivers 13.7% more molar equivalents per gram purchased relative to the hydrochloride salt (MW 304.74), reducing the mass of starting material required by a proportional amount . This efficiency gain, combined with the free base's storage at 2‑8 °C (which mitigates the risk of spontaneous Boc deprotection observed with the HCl salt under ambient humidity), makes CAS 1211582‑61‑4 the preferred form for multi‑gram to kilogram scale‑up campaigns where cost‑per‑mole and batch consistency are critical procurement metrics.

Quote Request

Request a Quote for Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.